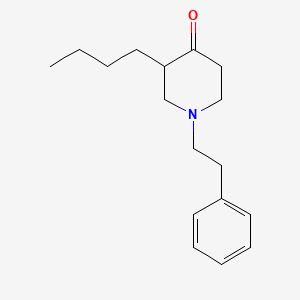![molecular formula C5H3ClN4O B8627138 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol CAS No. 883738-15-6](/img/structure/B8627138.png)
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a keto group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 5th position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted triazolopyrimidines.
Oxidation: Formation of triazolopyrimidine-5-carboxylic acids.
Reduction: Formation of triazolopyrimidine-5-ols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which are of interest in cancer therapy.
Neuroprotection: Derivatives of triazolopyrimidines have been investigated for their neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound and its derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole-pyrimidine scaffold but with different substituents and biological properties.
Uniqueness
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a CDK2 inhibitor makes it particularly valuable in the development of anticancer agents.
Eigenschaften
CAS-Nummer |
883738-15-6 |
|---|---|
Molekularformel |
C5H3ClN4O |
Molekulargewicht |
170.56 g/mol |
IUPAC-Name |
7-chloro-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,9,11) |
InChI-Schlüssel |
PXNIZFPGOQTYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)N2C1=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butylbenzo[d]thiazole](/img/structure/B8627058.png)



![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)





![4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8627159.png)
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)


